molecular formula C25H33F3N8O B10833449 1-(4-(5-(1H-1,2,3-Triazol-4-yl)pentyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)propan-1-one

1-(4-(5-(1H-1,2,3-Triazol-4-yl)pentyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B10833449
M. Wt: 518.6 g/mol
InChI Key: KVDZWWLIQHBBCT-UHFFFAOYSA-N
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Description

Heteroaromatic ring derivative 4 is a compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by having at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur . Heteroaromatic ring derivative 4 is known for its unique chemical properties and its wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroaromatic ring derivative 4 typically involves the formation of a heterocyclic ring through various organic reactions. One common method is the cyclization of acyclic precursors under specific conditions. For example, the use of metal catalysts such as palladium or copper can facilitate the formation of the heterocyclic ring through intramolecular cyclization . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, has been explored to make the synthesis more sustainable .

Industrial Production Methods

In industrial settings, the production of heteroaromatic ring derivative 4 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of quality control measures, such as chromatography and spectroscopy, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Heteroaromatic ring derivative 4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of heteroaromatic ring derivative 4 often require specific reagents and conditions to proceed efficiently. For example, the use of metal catalysts, such as palladium or copper, can enhance the rate of cyclization reactions . Additionally, the choice of solvent and temperature can significantly impact the outcome of the reactions .

Major Products Formed

The major products formed from the reactions of heteroaromatic ring derivative 4 depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound .

Comparison with Similar Compounds

Heteroaromatic ring derivative 4 can be compared with other similar compounds, such as:

Uniqueness

What sets heteroaromatic ring derivative 4 apart from these similar compounds is its specific structure and the unique properties it imparts. For example, the presence of additional functional groups or specific substituents can enhance its reactivity and make it suitable for specific applications .

List of Similar Compounds

Properties

Molecular Formula

C25H33F3N8O

Molecular Weight

518.6 g/mol

IUPAC Name

3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]-1-[4-[5-(2H-triazol-4-yl)pentyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C25H33F3N8O/c1-18-30-34-36(32-18)17-21-15-22(25(26,27)28)9-7-20(21)8-10-24(37)35-13-11-19(12-14-35)5-3-2-4-6-23-16-29-33-31-23/h7,9,15-16,19H,2-6,8,10-14,17H2,1H3,(H,29,31,33)

InChI Key

KVDZWWLIQHBBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)CCC(=O)N3CCC(CC3)CCCCCC4=NNN=C4

Origin of Product

United States

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